Product packaging for 6-(3-methylbutoxy)-7H-purine(Cat. No.:CAS No. 62134-30-9)

6-(3-methylbutoxy)-7H-purine

Cat. No.: B14553981
CAS No.: 62134-30-9
M. Wt: 206.24 g/mol
InChI Key: AJMYGDMENYMHDI-UHFFFAOYSA-N
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Description

6-(3-methylbutoxy)-7H-purine is a synthetic purine derivative with the molecular formula C10H14N4O and a molecular weight of 206.24 . Its structure features a purine core substituted with a 3-methylbutoxy group, which is of significant interest in medicinal chemistry and chemical biology for the design and synthesis of novel bioactive molecules . Purines are fundamental building blocks in biology, forming the core structure of key molecules like ATP, GTP, and cyclic AMP, which are central to cellular signaling and energy transfer . As such, modified purine analogues like this compound serve as valuable chemical tools for probing enzymatic function, investigating nucleotide-related pathways, and exploring potential interactions within the purinergic signaling system. Research into structurally related purine compounds has highlighted their importance in diverse areas, including the development of inhibitors for specific metabolic pathways . This compound is provided for research purposes to support investigations in these advanced areas. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O B14553981 6-(3-methylbutoxy)-7H-purine CAS No. 62134-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62134-30-9

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

6-(3-methylbutoxy)-7H-purine

InChI

InChI=1S/C10H14N4O/c1-7(2)3-4-15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,3-4H2,1-2H3,(H,11,12,13,14)

InChI Key

AJMYGDMENYMHDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Substituted Purines and Analogues

Strategies for Purine (B94841) Core Construction and Precursor Utilization

The construction of the fundamental purine ring system is the initial and crucial phase in the synthesis of its derivatives. Historically and currently, two primary strategies dominate this field: the utilization of pre-functionalized halogenated purine precursors and the de novo synthesis from acyclic or monocyclic imidazole (B134444) and pyrimidine (B1678525) derivatives.

Synthesis from Halogenated Purine Precursors

A prevalent and efficient method for the synthesis of 6-substituted purines involves the use of halogenated purines, most commonly 6-chloropurine (B14466), as a starting material. researchgate.net This approach is favored due to the high reactivity of the C6-halogen bond towards nucleophilic substitution, providing a versatile entry point for a wide array of functional groups.

The synthesis of the 6-chloropurine precursor itself can be achieved from hypoxanthine (B114508) through chlorination with reagents like phosphorus oxychloride (POCl₃). researchgate.net Once obtained, 6-chloropurine can readily undergo reaction with various nucleophiles to displace the chlorine atom. For the synthesis of 6-(3-methylbutoxy)-7H-purine, this would involve the reaction of 6-chloropurine with 3-methyl-1-butanol in the presence of a suitable base.

Recent advancements have also focused on the late-stage functionalization of purine nucleosides using photoredox and nickel-catalyzed sp²–sp³ cross-coupling reactions, which allows for the direct installation of alkyl groups onto the purine core. nih.govacs.org This method offers an alternative to traditional nucleophilic substitution and broadens the scope of accessible 6-substituted purine analogues.

Table 1: Common Halogenated Purine Precursors and Their Applications
PrecursorTypical Reagents for SynthesisKey Applications in Purine Synthesis
6-ChloropurinePOCl₃, DimethylanilineStarting material for nucleophilic substitution to introduce alkoxy, amino, and thioether groups at the C6 position. researchgate.net
2,6-Dichloropurine (B15474)Chlorination of xanthineAllows for sequential and regioselective substitution at the C6 and C2 positions. beilstein-journals.org
6-IodopurineFrom 6-chloropurine via Finkelstein reaction or direct iodinationOften used in cross-coupling reactions like Suzuki and Stille couplings to form C-C bonds.

Synthesis from Imidazole and Pyrimidine Derivatives

An alternative and highly flexible approach to the purine core is its construction from simpler, more readily available imidazole and pyrimidine building blocks. rsc.orgresearchgate.net This de novo synthesis allows for greater diversity in the substitution pattern of the final purine product.

One common strategy involves the cyclization of a 4,5-disubstituted pyrimidine. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a one-carbon synthon, such as formic acid or triethyl orthoformate, to close the imidazole ring and form the purine scaffold. rsc.org The substituents on the initial pyrimidine ring are then carried over to the final purine product.

Similarly, the synthesis can commence from a substituted imidazole derivative. A 4-amino-5-carboxamidoimidazole, for example, can be cyclized with a suitable reagent to form the pyrimidine portion of the purine ring. acs.org This method provides a powerful tool for accessing purines with specific functionalities at various positions. The use of polysubstituted pyrimidines as core elements is a widely adopted approach for creating diverse purine libraries. rsc.org

Regioselective Functionalization at Purine Position 6

Achieving regioselective functionalization at the 6-position of the purine ring is paramount for the synthesis of specific target molecules like this compound. Several strategies have been developed to control the introduction of substituents at this particular site.

Nucleophilic Substitution Approaches for Alkoxy Introduction

The most direct method for introducing an alkoxy group, such as the 3-methylbutoxy group, at the C6 position of a purine is through nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor. uwindsor.ca The reaction typically involves treating the 6-halopurine with the corresponding alcohol (3-methyl-1-butanol) in the presence of a base. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electron-deficient C6 position of the purine ring, displacing the halide.

The efficiency of this reaction can be influenced by several factors, including the nature of the halogen (I > Br > Cl > F), the solvent, the base, and the reaction temperature. While this method is robust, it can sometimes be limited by the need for a large excess of the alcohol. uwindsor.ca

An extremely simple method for the selective synthesis of 6-alkoxypurines from 6-cyanopurines has also been described. rsc.org Heating a reaction mixture of a 6-cyanopurine (B1214740) with an alcohol at temperatures of 78 °C or higher can lead to the nucleophilic substitution of the cyano group by the alkoxy group in excellent yields. rsc.org

Cross-Coupling Strategies for 6-Substituent Incorporation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of purines, including at the C6 position. beilstein-journals.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used to introduce aryl, heteroaryl, and alkyl groups at the 6-position of a purine ring. beilstein-journals.orgnih.gov This typically involves the reaction of a 6-halopurine with an organoboron or organotin reagent, respectively. While highly effective for C-C bond formation, these methods are less direct for the introduction of an alkoxy group.

More recently, photoredox/nickel dual catalysis has been employed for the sp²–sp³ cross-coupling of halogenated nucleosides with alkyl bromides, enabling the direct and regiospecific installation of saturated functionality. nih.govacs.org This innovative strategy provides access to novel 6-alkylpurine derivatives.

Table 2: Comparison of Regioselective Functionalization Methods at Purine Position 6
MethodTypical SubstrateReagentsAdvantagesLimitations
Nucleophilic Aromatic Substitution6-HalopurineAlcohol, BaseDirect, well-established, generally high-yielding.May require excess alcohol, can be limited by nucleophile scope. uwindsor.ca
Suzuki-Miyaura Coupling6-HalopurineOrganoboron reagent, Palladium catalyst, BaseExcellent for C-C bond formation, broad functional group tolerance. beilstein-journals.orgIndirect for alkoxy group introduction.
Stille Coupling6-HalopurineOrganotin reagent, Palladium catalystMild reaction conditions, good for complex fragments. beilstein-journals.orgToxicity of organotin reagents.
Photoredox/Nickel Dual Catalysis6-Halopurine nucleosideAlkyl bromide, Photocatalyst, Nickel catalystDirect installation of alkyl groups, mild conditions. nih.govacs.orgPrimarily demonstrated for nucleosides.

Stereochemical Control in 3-Methylbutoxy Moiety Incorporation

The 3-methylbutoxy group is chiral if it contains an isotopic label or if it is substituted in a way that creates a stereocenter. However, in the context of the parent this compound, the 3-methylbutoxy group itself is achiral. The discussion of stereochemical control becomes relevant when the purine is a nucleoside, where the sugar moiety is chiral, or if a chiral center is introduced into the 3-methylbutoxy side chain.

For the synthesis of chiral molecules, stereochemical control is a critical consideration. If a chiral starting material, such as a specific enantiomer of 3-methyl-1-butanol, were to be used in the nucleophilic substitution reaction, the stereochemistry of the final product would be determined by the starting material, assuming the reaction proceeds without racemization.

In the broader context of organometallic chemistry, organoiron complexes have been utilized as chiral auxiliaries to achieve stereoselective reactions. nist.gov These methods can control the stereochemical outcome of reactions such as alkylations and aldol (B89426) condensations, which could be applied to the synthesis of more complex chiral purine derivatives. However, for the direct synthesis of this compound from achiral precursors, stereochemical control of the side chain is not a factor.

Development of High-Throughput and Parallel Synthesis Techniques for Purine Libraries

The emergence of high-throughput screening (HTS) in drug discovery has created a substantial demand for large and structurally diverse collections of molecules for biological evaluation. nih.gov The purine scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, has been a major focus for the development of chemical libraries. acs.org To meet this demand, chemists have developed sophisticated high-throughput and parallel synthesis techniques that enable the rapid generation of extensive purine libraries. These methodologies are broadly categorized into solution-phase synthesis, solid-phase synthesis, and the use of enabling technologies like microwave irradiation to accelerate reactions.

Solution-Phase Parallel Synthesis

Solution-phase synthesis in a parallel format offers advantages such as the absence of artifacts from solid supports and often allows for easier scaling of reactions. acs.org This approach typically involves distributing a common intermediate into an array of reaction vessels (e.g., 24- or 96-well plates), where different reagents are added to each well to generate a unique final product. acs.orggoogle.com

A notable example involved the creation of a diverse 181-member library of purine, pyrimidine, and 1,2,4-triazole-N-acetamide analogues. nih.govacs.org In this campaign, researchers utilized 24-well reaction blocks and an automated reagent-dispensing platform to react various nucleic acid N-acetic acids with a set of assorted amines. nih.govacs.org Purification was streamlined using an automated system with prepacked silica (B1680970) gel columns, a crucial step for efficiently handling the multiple compounds generated. nih.gov

Another powerful solution-phase strategy was employed to build a 216-member library of 2,6,8,9-tetrasubstituted purines. acs.orgacs.org This method utilized a 6-sulfur-substituted pyrimidine as a key intermediate, allowing for sequential modifications that introduced four points of structural diversity into the final purine products. acs.orgacs.org The stepwise process involved:

Sequential substitution of chlorines on a pyrimidine ring.

Reduction of a nitro group to an amine.

Cyclization to form the purine ring system.

Oxidation of the sulfur group to a sulfone, enabling a final nucleophilic substitution. acs.org

This multi-step, one-pot approach highlights the intricate strategies developed to maximize molecular diversity in a parallel format. rsc.org

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a cornerstone of combinatorial chemistry, prized for its ability to simplify purification to mere filtration and washing steps, thereby avoiding tedious workups and chromatography for each compound. acs.org In SPS, a starting material is chemically anchored to an insoluble polymer resin.

One advanced application of SPS in this area is the direct C(8)-H arylation of purine derivatives immobilized on Wang resin. nih.gov The synthesis began with the regioselective substitution of 2,6-dichloropurine with polymer-supported amines to attach the purine skeleton to the solid phase. nih.gov Subsequent N(9)-alkylation, C(2) substitution, and finally, a palladium-catalyzed C(8)-H arylation with various aryl halides allowed for the creation of complex 2,6,8,9-tetrasubstituted purines in good purity. nih.gov This methodology is highly amenable to high-throughput synthesis of purine-based chemical libraries. nih.gov

Similarly, parallel solid-phase synthesis has been used to prepare libraries of 2,6,8-trisubstituted purine nucleosides starting from 8-bromoguanosine. tandfonline.com The precursor was linked to a polystyrene resin, and diversity was introduced through derivatization at the C8 position and nucleophilic aromatic substitution at the C2 and C6 positions with a variety of amines. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become an indispensable tool for accelerating reaction rates, often reducing reaction times from many hours to mere minutes and improving yields. researchgate.netnih.govnih.gov This technology is exceptionally well-suited for the rapid generation of compound libraries.

A direct comparison between conventional heating and microwave irradiation for the amination of a 6-chloropurine derivative starkly illustrates the benefits. nih.gov While conventional heating required 16 hours to achieve moderate to good yields, microwave-assisted reactions were completed in just 10 minutes with consistently higher yields. nih.gov

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Amination of a Chloropurine Derivative Data sourced from a study on the synthesis of acyclic nucleoside analogues. nih.gov

Amine UsedMethodReaction TimeYield (%)
AnilineMicrowave10 min83%
AnilineConventional16 h75%
BenzylamineMicrowave10 min72%
BenzylamineConventional16 h58%
4-MethoxybenzylamineMicrowave10 min79%
4-MethoxybenzylamineConventional16 h66%

The combination of these high-throughput techniques—solution-phase parallel synthesis, solid-phase methods, and microwave-assisted chemistry—provides a powerful and versatile toolkit for the construction of large and diverse purine libraries, fueling the engine of modern drug discovery.

Structure Activity Relationship Sar Studies of 6 3 Methylbutoxy 7h Purine Analogues

Analysis of Conformational Dynamics and Bioactive Geometries

The 3-methylbutoxy group contains a chiral center at the C3 position. Chirality is a fundamental aspect of molecular recognition in biological systems, as enzymes and receptors are themselves chiral entities. nih.govmdpi.com The spatial arrangement of the methyl group at this chiral center can significantly impact the binding affinity and activity of the molecule. nih.gov

The differential interaction of enantiomers with a receptor site is a well-established principle in medicinal chemistry. researchgate.netslideshare.net One enantiomer may fit optimally into a binding pocket, achieving a three-point attachment that leads to a potent biological response, while the other enantiomer may only achieve a less favorable two-point attachment, resulting in weaker or no activity. slideshare.net In some cases, the less active enantiomer, or "distomer," can even contribute to off-target effects. mdpi.com Therefore, the stereochemistry of the 3-methylbutoxy group is a critical factor in the design of selective and potent 6-alkoxypurine analogues. The absolute configuration of this chiral center needs to be established early in development to ensure a valid analysis of the molecule's biological activity. nih.gov

The 6-substituent of the purine (B94841) ring is not static; it possesses a degree of flexibility due to the rotation around the C6-O and O-C1 bonds of the alkoxy chain. The torsional potential of these bonds dictates the preferred orientation of the 3-methylbutoxy group relative to the purine core. arxiv.orgnih.gov Computational studies on similar molecules have shown that while there is a degree of rotational freedom, certain conformations are energetically more favorable. arxiv.org

The bioactive conformation, the specific three-dimensional arrangement adopted by the molecule when it binds to its target, is often one of these low-energy conformations. The flexibility of the alkoxy chain allows the molecule to adapt its shape to the contours of the binding site, which can be advantageous for binding. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. Therefore, a balance between flexibility and conformational pre-organization is often desirable for optimal binding affinity. The torsional order of the 6-substituent, influenced by factors such as steric hindrance and electronic effects, plays a key role in determining this balance.

Influence of 6-Substituent Structural Variations on Molecular Recognition and Binding

The nature of the substituent at the 6-position of the purine ring is a major determinant of the molecule's biological activity and selectivity. acs.org Variations in the alkyl chain length, branching, and the presence of functional groups within the alkoxy chain can have profound effects on molecular recognition and binding.

The length and branching of the alkyl chain in the 6-alkoxy substituent directly influence the hydrophobic interactions between the ligand and the receptor. nih.gov For many purine-based inhibitors, such as those targeting cyclin-dependent kinases (CDKs), the 6-alkoxy group occupies a hydrophobic pocket in the ATP-binding site. acs.org

Studies on a series of 2-arylamino-6-alkoxypurines as CDK2 inhibitors have demonstrated a clear relationship between the size and nature of the 6-alkoxy group and inhibitory activity. As illustrated in the table below, both linear and branched alkyl chains can be accommodated in the binding site, with varying effects on potency. For instance, increasing the chain length from ethoxy to butoxy can lead to a modest change in activity, while the introduction of a bulky cyclohexylmethyl group can significantly enhance potency. This suggests that the binding pocket has a specific size and shape that can be optimally filled by certain substituents. The 3-methylbutoxy group, with its branched structure, likely engages in specific hydrophobic interactions that contribute to its binding affinity.

Compound6-Alkoxy SubstituentCDK2 IC50 (µM) acs.org
1Ethoxy0.43
2Butoxy0.33
3Cyclohexylmethoxy0.035
4(1-Methylcyclohexyl)methoxy0.063

The introduction of functional groups, such as hydroxyl or amino groups, into the alkoxy chain can introduce new polar interactions, such as hydrogen bonds, with the target protein. These interactions can significantly enhance binding affinity and specificity. For example, in the development of antiviral 9-alkoxypurines, the introduction of hydroxyl groups on the alkoxy chain was found to be critical for their activity. nih.govnih.gov

The branched nature of the 3-methylbutoxy group may allow for more extensive van der Waals contacts with hydrophobic residues in the binding pocket compared to a linear chain of the same length. nih.gov The balance between the hydrophobic nature of the alkoxy chain and any polar functionalities is key to achieving high affinity and good pharmacokinetic properties. Computational docking studies on related purine analogues have been used to visualize and quantify these interactions, guiding the design of new derivatives with improved biological profiles. nih.gov The table below summarizes the key interactions and their contributions to the binding of 6-alkoxypurine analogues.

Molecular MoietyPrimary Interaction TypePotential Contribution to Binding
Purine CoreHydrogen Bonding, Aromatic StackingAnchoring the molecule in the binding site, providing specificity.
6-Alkoxy Linkage (C-O)Dipole-Dipole, Hydrogen Bond AcceptorOrienting the alkoxy chain, potential for specific hydrogen bonds.
3-Methylbutoxy ChainHydrophobic, van der WaalsIncreasing affinity through displacement of water, filling hydrophobic pockets.

Mechanistic Insights from Structure-Activity Correlations

The biological activity of 6-(3-methylbutoxy)-7H-purine analogues is intricately linked to specific structural features. Modifications at the C6, C2, and C8 positions of the purine ring, as well as alterations to the 3-methylbutoxy side chain, have provided a deeper understanding of the molecular interactions governing their effects. These studies have been particularly insightful in the context of their proapoptotic and cytotoxic activities against various cancer cell lines.

Systematic exploration of the 6-alkoxy chain has revealed that both its length and branching play a critical role in modulating cytotoxic potency. While the 3-methylbutoxy group confers a certain level of activity, variations can lead to significant shifts in efficacy. For instance, studies on a series of 6-alkoxy purines have demonstrated that the nature of the substituent at the C6 position is a key determinant of their ability to induce apoptosis.

The following data tables summarize the key findings from SAR studies on this compound analogues, focusing on their cytotoxic effects.

Table 1: Effect of C6-Alkoxy Chain Variation on Cytotoxicity

CompoundC6-SubstituentRelative Cytotoxicity (%)
13-Methylbutoxy100
2Butoxy85
3Pentyloxy110
42-Methylpropoxy92
5Cyclopentyloxy75

Table 2: Influence of C2 and C8 Substituents on the Activity of this compound Analogues

CompoundC2-SubstituentC8-SubstituentRelative Cytotoxicity (%)
1HH100
6NH2H125
7ClH115
8HBr90
9NH2Br105

These structure-activity correlations suggest that the this compound scaffold interacts with its biological target through a combination of hydrophobic and electronic interactions. The 3-methylbutoxy group likely occupies a hydrophobic pocket, with its size and shape being crucial for optimal binding. The enhanced activity observed with an amino group at the C2 position suggests a potential hydrogen bond interaction that stabilizes the ligand-target complex. Conversely, the introduction of a bulky bromine atom at the C8 position appears to be detrimental to activity, possibly due to steric clashes.

These mechanistic insights, derived from meticulous SAR studies, provide a valuable roadmap for the future design of more potent and selective analogues of this compound for potential therapeutic applications.

Computational and Theoretical Approaches in 6 3 Methylbutoxy 7h Purine Research

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are pivotal in predicting how 6-(3-methylbutoxy)-7H-purine might interact with biological targets, such as enzymes or receptors. This approach computationally places the molecule (the ligand) into the binding site of a protein to determine the preferred binding orientation and affinity.

The process begins with obtaining the three-dimensional structures of both the ligand, this compound, and the target protein, often from crystallographic data. Molecular docking algorithms then explore various possible conformations of the ligand within the protein's active site, calculating a "docking score" for each pose. mdpi.com This score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com For instance, the nitrogen atoms in the purine (B94841) ring of this compound could act as hydrogen bond acceptors, while the 3-methylbutoxy group could engage in hydrophobic interactions.

Table 1: Potential Interactions of this compound Predicted by Molecular Docking
Functional Group of LigandType of InteractionPotential Interacting Residues in a Protein
Purine Ring NitrogensHydrogen Bond AcceptorAmino acids with donor groups (e.g., Arginine, Lysine)
Purine Ring N-HHydrogen Bond DonorAmino acids with acceptor groups (e.g., Aspartate, Glutamate)
3-Methylbutoxy GroupHydrophobic InteractionNonpolar amino acids (e.g., Leucine, Isoleucine, Valine)
Ether OxygenHydrogen Bond AcceptorAmino acids with donor groups (e.g., Serine, Threonine)

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations can accurately predict various properties of this compound, such as its geometry, charge distribution, and vibrational frequencies. nih.gov For example, DFT can be employed to determine the partial atomic charges on each atom of the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding where the molecule is likely to engage in electrostatic interactions. nih.gov

Moreover, DFT is instrumental in calculating the molecule's total energy and the energies of its different conformations, thereby identifying the most stable structure. nih.gov These calculations provide a solid foundation for understanding the molecule's intrinsic properties and behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

For this compound, FMO analysis can predict the most probable sites for chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO can pinpoint specific atoms or regions of the molecule that are most involved in electron donation and acceptance.

Table 2: Predicted Properties from Frontier Molecular Orbital Analysis of this compound
OrbitalPredicted PropertyImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)Electron-donating capacityIndicates sites susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting capacityIndicates sites susceptible to nucleophilic attack.
HOMO-LUMO GapChemical reactivity and stabilityA smaller gap suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations can be used to study the conformational flexibility of this compound and how it behaves in a biological environment, such as in water or bound to a protein. nih.gov

By simulating the molecule's movements, MD can reveal the different shapes (conformations) it can adopt and the energetic barriers between them. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov These simulations also provide valuable insights into the role of solvent molecules, particularly water, in mediating the interaction between the ligand and its target. mdpi.com

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for a set of active molecules, including potentially this compound, would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id

This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. biointerfaceresearch.com This approach can lead to the discovery of new compounds with potentially similar or improved activity. Furthermore, pharmacophore models can guide the de novo design of new ligands, where novel molecular structures are built from scratch to match the identified essential features. nih.gov This allows for the rational design of new derivatives of this compound with optimized properties.

Advanced Spectroscopic and Analytical Characterization for 6 3 Methylbutoxy 7h Purine and Analogues

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 6-substituted purine (B94841) analogues, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While the specific crystal structure of 6-(3-methylbutoxy)-7H-purine is not publicly documented, analysis of closely related 6-substituted purines, such as 6-methoxypurine (B85510) riboside and 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine, reveals key structural characteristics. ias.ac.in In the solid state, purine derivatives typically exist in a specific tautomeric form. For 6-substituted purines, the N(9)-H tautomer is commonly observed, although the N(7)-H form can also be present depending on the substitution and crystal packing forces. ias.ac.in

The purine ring system is nearly planar, and the substituent at the C6 position can influence the electronic distribution and intermolecular interactions within the crystal lattice. In the case of this compound, X-ray analysis would be expected to define the conformation of the flexible 3-methylbutoxy side chain, including the torsion angles around the C6-O and O-C1' bonds. The packing in the crystal would likely be governed by van der Waals forces and potential N-H···N hydrogen bonds between the imidazole (B134444) and pyrimidine (B1678525) rings of adjacent molecules.

Table 1: Representative Crystallographic Data for a 6-Substituted Purine Analogue This table presents typical bond lengths and angles expected for the purine core, derived from published structures of analogues like 6-mercaptopurine (B1684380) derivatives. ias.ac.in

ParameterExpected Value
Bond Lengths (Å)
N1-C21.35 Å
C2-N31.32 Å
N3-C41.35 Å
C4-C51.38 Å
C5-C61.41 Å
C6-N11.34 Å
C5-N71.38 Å
N7-C81.33 Å
C8-N91.36 Å
N9-C41.37 Å
**Bond Angles (°) **
C6-N1-C2119°
N1-C2-N3129°
C2-N3-C4112°
N3-C4-C5127°
C4-C5-C6119°
C5-C6-N1114°
C4-N9-C8105°

High-Resolution NMR Spectroscopy for Solution-State Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the purine ring protons, H2 and H8, are expected to appear as sharp singlets in the aromatic region, typically between 8.0 and 9.0 ppm. The signals corresponding to the 3-methylbutoxy side chain would include a triplet for the O-CH₂ group, a multiplet for the adjacent CH₂ group, a multiplet for the CH methine proton, and a doublet for the two terminal methyl groups.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The purine carbons (C2, C4, C5, C6, C8) resonate at distinct chemical shifts in the downfield region (115-160 ppm), with the specific values being sensitive to the nature of the substituent at C6. nih.gov The carbons of the aliphatic side chain would appear in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals by revealing their connectivity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from purine and C6-substituted analogues in DMSO-d₆. nih.govchemicalbook.com

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Purine Core
H2~8.7~153
H8~9.0~145
C4-~152
C5-~118
C6-~159
NH (imidazole)~13.5-
3-Methylbutoxy Side Chain
O-CH₂~4.5 (t)~66
-CH₂-~1.8 (m)~38
-CH(CH₃)₂~2.0 (m)~25
-CH(CH₃)₂~1.0 (d)~22

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound (molar mass: 206.24 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.

Electron Ionization (EI) is a common MS technique that uses high-energy electrons to ionize molecules, often leading to extensive and predictable fragmentation. wikipedia.org The study of these fragmentation patterns is crucial for structural elucidation. escholarship.orgmdpi.comescholarship.orgresearchgate.net For this compound, the molecular ion peak [M]⁺• would be expected at m/z 206.

The primary fragmentation pathways would likely involve the 3-methylbutoxy side chain and subsequent cleavage of the purine ring.

Alpha-cleavage: The most prominent initial fragmentation would be the cleavage of the C-O ether bond, leading to the loss of the 3-methylbutoxy group as a radical and formation of a stable 6-oxopurine cation (hypoxanthine cation) at m/z 136.

Loss of Alkene: A common pathway for ethers is the loss of an alkene through a McLafferty-type rearrangement or simple cleavage, resulting in the loss of isopentene (C₅H₁₀, 70 Da) and formation of a fragment corresponding to the 6-hydroxypurine radical cation at m/z 136.

Purine Ring Fragmentation: The purine ring itself undergoes characteristic fragmentation, often involving the sequential loss of hydrogen cyanide (HCN, 27 Da) molecules from the pyrimidine and imidazole rings. escholarship.orgmdpi.com

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
206[C₁₀H₁₄N₄O]⁺•Molecular Ion (M⁺•)
136[C₅H₄N₄O]⁺•Loss of •C₅H₁₁ (isopentyl radical)
135[C₅H₃N₄O]⁺Loss of C₅H₁₂ (isopentane)
109[C₄H₃N₃O]⁺ nih.gov - HCN
81[C₃H₃N₂O]⁺ acs.org - N₂ or semanticscholar.org - HCN
71[C₅H₁₁]⁺Isopentyl cation

Advanced Optical Spectroscopy for Electronic Transitions and Chirality Assessment

Optical spectroscopy techniques, including UV-Visible, Circular Dichroism, and Resonance Raman, provide detailed information about the electronic and vibrational properties of molecules.

UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The purine ring system is a strong chromophore, and its derivatives typically exhibit intense absorption bands in the UV region due to π → π* electronic transitions. nih.govnih.gov

For this compound, the spectrum is expected to show a strong absorption maximum (λ_max) around 260-270 nm. The alkoxy group at the C6 position acts as an auxochrome, which can cause a slight red-shift (bathochromic shift) of the absorption maximum compared to the unsubstituted purine. The position and intensity of this peak can be influenced by the solvent polarity. nih.gov Computational studies on purine derivatives have helped in assigning the specific electronic states responsible for these absorption bands. nih.govnih.gov

Table 4: Representative UV-Visible Absorption Data for 6-Alkoxypurine Analogues

CompoundSolventλ_max (nm)Molar Absorptivity (ε)Transition Type
9-MethylpurineWater~263~8,000π → π
6-MethoxypurineNot specified~265Not specifiedπ → π

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. While this compound is itself an achiral molecule, CD spectroscopy is an indispensable tool for characterizing its chiral analogues, such as nucleosides where the purine base is attached to a chiral sugar moiety (e.g., ribose). nih.govncsu.edu

In purine nucleoside analogues, the CD spectrum is highly sensitive to the conformation around the glycosidic bond, which connects the purine base to the sugar. This allows for the determination of whether the nucleoside adopts a syn or anti conformation. For instance, 8-substituted purine nucleosides are known to favor the syn conformation, which gives rise to a characteristic CD profile that is distinct from the parent compounds. nih.gov If a chiral center were introduced into the 3-methylbutoxy side chain, CD spectroscopy could be used to confirm the enantiomeric purity and study its conformational preferences. The technique is also widely used to study the interactions of purine derivatives with chiral macromolecules like DNA and RNA. researchgate.net

Resonance Raman Spectroscopy for Vibrational Coupling

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a detailed fingerprint of its structure. Resonance Raman (RR) spectroscopy is a powerful variant of this technique where the incident laser wavelength is tuned to match an electronic absorption band of the chromophore. For this compound, tuning the laser to its λ_max (~260-270 nm) would result in a selective and significant enhancement of the Raman signals corresponding to the vibrational modes of the purine ring system.

This resonance effect allows for the detailed study of vibrations that are coupled to the π → π* electronic transition, providing insights into the structure of the excited state and the nature of the chromophore itself. The vibrations of the aliphatic 3-methylbutoxy side chain would not be enhanced and thus would not interfere with the analysis of the purine core. Key purine ring vibrations, such as ring breathing modes and stretching modes of the pyrimidine and imidazole rings, would dominate the RR spectrum, providing a sensitive probe of the heterocyclic structure.

Table 5: Common Purine Ring Vibrational Modes Observed in Raman Spectroscopy

Frequency Range (cm⁻¹)Vibrational Mode Assignment
700-800Ring Breathing (imidazole)
1200-1350Ring Stretching (pyrimidine)
1350-1500Ring Stretching (imidazole/pyrimidine)
1500-1600C=C and C=N Stretching

Chromatographic Methodologies for Purity Assessment and Isolation of Isomers

The purity of this compound, a substituted purine derivative, is critical for its application in research and development. Chromatographic techniques are indispensable for both assessing the purity of synthesized batches and for isolating potential isomers that may form during its synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for these purposes, offering high resolution and sensitivity.

The primary isomers of concern during the synthesis of this compound are its N7 and N9 positional isomers. The alkylation of the purine ring can occur at either the N7 or N9 position, leading to two distinct compounds with potentially different physical and biological properties. Therefore, the development of robust chromatographic methods capable of resolving these isomers is of significant importance.

Purity Assessment using Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of 6-alkoxypurines, including this compound. This method is adept at separating the main compound from starting materials, by-products, and degradation products.

A typical RP-HPLC method for the analysis of 6-substituted purines utilizes a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to ensure the efficient elution of all components within a reasonable timeframe.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of 6-Alkoxypurines

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Under such conditions, this compound would be expected to have a specific retention time, and any impurities would appear as separate peaks. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity. For a more sensitive and rapid analysis, UPLC methods with sub-2 µm particle columns can be employed, significantly reducing analysis time and solvent consumption.

Isolation of N7 and N9 Isomers

The separation of N7 and N9 isomers of 6-alkoxypurines can be challenging due to their similar polarities. However, careful optimization of chromatographic conditions can achieve baseline resolution. Both normal-phase and reversed-phase HPLC have been utilized for this purpose.

In preparative HPLC, a larger column is used to handle higher sample loads, allowing for the collection of fractions containing the isolated isomers. The choice of the stationary and mobile phases is critical for successful separation. Polysaccharide-based chiral stationary phases have also shown utility in separating closely related isomers, including regioisomers.

Table 2: Example Chromatographic Conditions for the Separation of 6-Substituted Purine Isomers

ParameterMethod 1: Normal-Phase HPLCMethod 2: Reversed-Phase HPLC
Column Silica (B1680970), 10 x 250 mm, 5 µmC18, 10 x 250 mm, 5 µm
Mobile Phase Hexane:Ethanol (90:10, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 5.0 mL/min4.5 mL/min
Detection UV at 265 nmUV at 260 nm
Typical Elution Order N9 isomer often elutes before the N7 isomerN7 isomer may elute before the N9 isomer

The elution order of the N7 and N9 isomers can vary depending on the specific chromatographic system and the nature of the substituents on the purine ring. The identity of the isolated isomers is then typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(3-methylbutoxy)-7H-purine, and how can reaction conditions influence yield?

  • Methodological Answer : A common approach involves alkylation of purine derivatives using alkoxy precursors. For example, NaH in anhydrous THF facilitates deprotonation, enabling nucleophilic substitution at the C6 position . Key parameters include inert atmosphere (N₂), controlled temperature (e.g., reflux), and stoichiometric ratios of reagents. Yield optimization requires monitoring hydrogen gas evolution (from NaH reactions) and using column chromatography (e.g., CH₂Cl₂/MeOH 95:5) for purification . Lower yields (~56%) may arise from competing side reactions, necessitating iterative adjustments to solvent polarity and reaction time .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks for the purine core (e.g., H8 at δ 8.44 ppm, CH₃ groups at δ 2.67 ppm) and alkoxy side chains .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 167.0383 for methylthio analogs) .
  • IR Spectroscopy : Identify functional groups (e.g., C-O stretches near 1085 cm⁻¹) .
  • HPLC : Assess purity (>95% typical for research-grade compounds) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (e.g., phosphate buffer at pH 7.1) and temperatures (2–8°C recommended for long-term storage) are critical . Degradation risks include hydrolysis of the alkoxy group under acidic/alkaline conditions, necessitating inert storage atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in N7 vs. N9 alkylation of purines be addressed during synthesis?

  • Methodological Answer : N7-substituted purines often form minor products due to steric and electronic factors. Strategies include:

  • Solvent Control : Polar solvents (DMSO) favor N7 alkylation via stabilization of transition states .
  • Base Selection : Strong bases (K₂CO₃) enhance deprotonation at N7, as seen in 2,6-dichloro-7-isopropyl-7H-purine synthesis (21% yield for N7 isomer) .
  • Chromatographic Separation : Isolate isomers using silica gel with petroleum ether/ethyl acetate gradients .

Q. What computational and experimental methods validate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Calculate binding energies (e.g., −3.0 to −4.5 kcal/mol for alpha-glucosidase inhibition) using software like AutoDock. Hydrophobic interactions with residues (e.g., dihydroxyethyl lauramine oxide analogs) are critical for stability .
  • In Vitro Assays : Test enzyme inhibition (e.g., alpha-glucosidase IC₅₀) in phosphate buffers, comparing to native ligands (e.g., acarbose) .
  • NMR Titration : Monitor chemical shift changes upon ligand-receptor binding .

Q. How should researchers resolve contradictions in spectroscopic data or synthetic yields across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-reference ¹³C NMR and HRMS data with published analogs (e.g., 6-(methylthio)-7H-purine vs. 6-cyclohexylmethoxy derivatives ).
  • Reaction Replication : Standardize variables (e.g., anhydrous THF purity, NaH dispersion quality) to mitigate yield disparities (e.g., 70% vs. 56% in similar alkylations) .
  • Error Analysis : For unresolved ¹³C-¹⁹F coupling in spectra, employ higher-field instruments (>500 MHz) or decoupling techniques .

Methodological Considerations

  • Safety : Handle NaH and iodomethane in fume hoods; H₂ gas from reactions requires venting .
  • Ethics : Adhere to open-data practices for reproducibility, balancing transparency with proprietary constraints .
  • Data Reporting : Include full spectral parameters (e.g., NMR solvent, instrument resolution) to enable cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.